N-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Key structural elements include:
- Thiazolo[3,2-a]pyrimidine backbone: A bicyclic system combining thiazole and pyrimidine rings, known for diverse pharmacological activities .
- 5-Oxo group: Introduces polarity and hydrogen-bonding capability. N-(2,4-dimethoxyphenyl)carboxamide: The 2,4-dimethoxy substitution on the phenyl ring may improve lipophilicity and influence binding interactions compared to simpler aryl groups .
This compound is synthesized via condensation and cyclization reactions, likely using intermediates analogous to pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide derivatives (e.g., compound 3 in ), followed by functionalization with 2,4-dimethoxyphenyl isocyanate or similar reagents .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-9-8-24-16-17-7-11(15(21)19(9)16)14(20)18-12-5-4-10(22-2)6-13(12)23-3/h4-8H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLHDBGRKBLSSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors One common method involves the condensation of 2,4-dimethoxyaniline with ethyl acetoacetate to form an intermediate, which then undergoes cyclization with thiourea to yield the thiazolopyrimidine core
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities and applications.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including N-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide. Research indicates that compounds with thiazole moieties exhibit significant activity against various cancer cell lines:
- Mechanism of Action : The thiazole ring contributes to the inhibition of tubulin polymerization, which is crucial for cancer cell division. This mechanism has been observed in derivatives with electron-withdrawing groups that enhance their efficacy against breast cancer cells (e.g., MCF-7 cell line) .
- Case Studies : In a comparative study, thiazole-pyridine hybrids demonstrated superior anticancer activity compared to standard treatments like 5-fluorouracil. For instance, one derivative showed an IC50 value of 0.71 μM against breast cancer cells, indicating a promising therapeutic index .
Anticonvulsant Properties
The anticonvulsant activity of thiazole-based compounds is another area where this compound has shown potential:
- Research Findings : Thiazole derivatives have been evaluated for their efficacy in models of epilepsy. One study reported that certain thiazole analogues provided significant protection in the maximal electroshock seizure (MES) model .
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the phenyl ring was found to enhance anticonvulsant activity. Compounds with para-substituted phenyl groups exhibited lower effective doses compared to traditional medications such as ethosuximide .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have also been explored extensively:
- Broad-Spectrum Efficacy : Studies have demonstrated that compounds similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria .
- Mechanism : The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions:
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Condensation | Thioamide + Aldehyde | Formation of thiazole ring |
| 2 | Cyclization | Amines + Isocyanates | Formation of pyrimidine structure |
| 3 | Functionalization | Alkylation agents | Introduction of methoxy groups |
Mechanism of Action
The mechanism by which N-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Differences and Functional Group Comparisons
Physicochemical Properties
- Melting Points :
- Solubility :
Crystallographic and Conformational Analysis
- The thiazolo[3,2-a]pyrimidine core adopts a puckered conformation, as seen in X-ray studies (). Substituents like 2,4-dimethoxyphenyl may increase dihedral angles with aromatic rings (e.g., 80.94° in ), affecting crystal packing and stability .
- Hydrogen-bonding patterns (C–H···O) in carboxamide derivatives promote 1D or 2D supramolecular architectures, critical for solid-state properties .
Biological Activity
N-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound noted for its diverse biological activities. This article explores its biological activity, focusing on its potential as an antitumor agent, antimicrobial properties, and anti-inflammatory effects.
Structural Characteristics
This compound belongs to the thiazolo[3,2-a]pyrimidine class and features:
- Thiazolo Ring : Provides a unique framework for biological interactions.
- Pyrimidine Moiety : Enhances pharmacological properties.
- Carboxamide Group : Imparts solubility and bioactivity.
- Dimethoxyphenyl Substituent : Improves interaction with biological targets.
The molecular formula is with a molecular weight of 331.3 g/mol.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent . Key findings include:
- Cell Cycle Disruption : In vitro studies on A549 lung cancer cells demonstrated that this compound significantly disrupts the cell cycle and induces apoptosis compared to control cells. This suggests a mechanism involving interference with cellular proliferation pathways .
- Molecular Docking Studies : Docking simulations indicate that this compound exhibits favorable binding affinities to Topoisomerase II, a target involved in DNA replication and repair. This interaction may contribute to its antitumor efficacy .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties , which are crucial in combating resistant pathogens:
- Broad-Spectrum Activity : Preliminary tests indicate effectiveness against various bacterial strains including Escherichia coli, Staphylococcus aureus, and fungal pathogens like Candida albicans. The presence of methoxy groups enhances the compound's ability to penetrate microbial membranes .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been noted in several studies:
- Inhibition of Pro-inflammatory Cytokines : Research indicates that this compound can downregulate the production of pro-inflammatory cytokines. This effect is beneficial in conditions characterized by chronic inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Key observations include:
| Substituent | Effect on Activity |
|---|---|
| Dimethoxy groups | Enhance solubility and bioactivity |
| Thiazolo ring | Critical for interaction with biological targets |
| Carboxamide group | Improves pharmacokinetic properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
